

Spectral Analysis of Allyl 4-Hydroxybenzoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Allyl 4-Hydroxybenzoate

Cat. No.: B100444

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Introduction

Allyl 4-hydroxybenzoate, a member of the paraben family of compounds, is a significant molecule in various fields, including organic synthesis, polymer chemistry, and potentially as a precursor in drug development. Its bifunctional nature, possessing both a polymerizable allyl group and a phenolic hydroxyl group, makes it a versatile building block. A thorough understanding of its molecular structure is paramount for its effective application and quality control. This technical guide provides an in-depth analysis of the spectral characteristics of **Allyl 4-Hydroxybenzoate**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a detailed interpretation based on fundamental spectroscopic principles and field-proven insights.

Molecular Structure and Spectroscopic Rationale

The molecular structure of **Allyl 4-Hydroxybenzoate** is key to understanding its spectral features. The molecule consists of a para-substituted benzene ring, an ester functional group, an allyl group, and a phenolic hydroxyl group. Each of these components will give rise to characteristic signals in the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Allyl 4-Hydroxybenzoate**, both ^1H and ^{13}C NMR provide invaluable structural

information.

¹H NMR Spectroscopy: A Detailed Interpretation

The ¹H NMR spectrum of **Allyl 4-Hydroxybenzoate** is expected to show distinct signals for the aromatic protons, the allyl group protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing ester group and the electron-donating hydroxyl group on the benzene ring.

Expected ¹H NMR Data:

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6 (Aromatic)	~7.9	Doublet	~8.0 - 9.0
H-3, H-5 (Aromatic)	~6.9	Doublet	~8.0 - 9.0
H-b' (Allyl)	~6.0	Multiplet	-
H-c' (cis, Allyl)	~5.3	Multiplet	-
H-c' (trans, Allyl)	~5.4	Multiplet	-
H-a' (Allyl)	~4.8	Multiplet	-
-OH (Phenolic)	Variable (broad singlet)	Singlet	-

Causality Behind Peak Assignments:

- Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the benzene ring are split into two distinct doublets due to the para-substitution pattern. The protons H-2 and H-6, being ortho to the electron-withdrawing ester group, are deshielded and thus appear at a lower field (~7.9 ppm). Conversely, the protons H-3 and H-5, ortho to the electron-donating hydroxyl group, are shielded and appear at a higher field (~6.9 ppm). The coupling between these adjacent protons results in a characteristic doublet pattern with a coupling constant (J) typically in the range of 8.0-9.0 Hz.[\[1\]](#)[\[2\]](#)

- **Allyl Group Protons (H-a', H-b', H-c'):** The five protons of the allyl group exhibit a complex splitting pattern. Due to the free rotation around the C-O and C-C bonds, these protons often appear as multiplets rather than a simple, well-resolved pattern. This has been noted in the literature for **Allyl 4-Hydroxybenzoate**.^[3] The vinyl proton (H-b') will be the most deshielded of the allyl group, appearing around 6.0 ppm. The terminal vinyl protons (H-c') will be around 5.3-5.4 ppm, and the allylic protons (H-a') adjacent to the ester oxygen will be found around 4.8 ppm.
- **Phenolic Proton (-OH):** The chemical shift of the phenolic hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It typically appears as a broad singlet and can exchange with deuterium in D₂O.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and their chemical environment.

Expected ¹³C NMR Data:

Carbon Assignment	Expected Chemical Shift (δ, ppm)
C=O (Ester)	~165
C-4 (Aromatic)	~160
C-1 (Aromatic)	~122
C-2, C-6 (Aromatic)	~132
C-3, C-5 (Aromatic)	~115
C-b' (Allyl)	~132
C-c' (Allyl)	~118
C-a' (Allyl)	~65

Rationale for Chemical Shifts:

- **Carbonyl Carbon (C=O):** The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically around 165 ppm.
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-4) is the most deshielded among the ring carbons directly bonded to oxygen, appearing around 160 ppm. The carbon attached to the ester group (C-1) is found at approximately 122 ppm. The carbons ortho to the ester (C-2, C-6) are deshielded compared to the carbons ortho to the hydroxyl group (C-3, C-5).^[4]
- **Allyl Group Carbons:** The sp^2 hybridized carbons of the allyl group (C-b' and C-c') appear in the vinylic region of the spectrum, while the sp^3 hybridized carbon attached to the ester oxygen (C-a') is found further upfield.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **Allyl 4-Hydroxybenzoate** will be dominated by absorptions from the O-H, C=O, C-O, and C=C bonds.

Expected IR Absorption Bands:

Functional Group	Expected Frequency (cm ⁻¹)	Intensity
O-H (Phenolic)	3600 - 3200	Strong, Broad
C-H (Aromatic)	3100 - 3000	Medium
C-H (Allyl, sp ²)	3100 - 3000	Medium
C-H (Allyl, sp ³)	3000 - 2850	Medium
C=O (Ester)	1720 - 1700	Strong, Sharp
C=C (Aromatic)	1600 - 1450	Medium to Strong
C=C (Allyl)	~1645	Medium
C-O (Ester)	1300 - 1100	Strong
C-O (Phenolic)	~1250	Strong

Interpretation of Key IR Absorptions:

- **O-H Stretch:** A strong and broad absorption in the region of 3600-3200 cm⁻¹ is a clear indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
- **C=O Stretch:** A very strong and sharp absorption band between 1720 and 1700 cm⁻¹ is characteristic of the ester carbonyl group. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.
- **C-O Stretches:** Strong bands in the fingerprint region, typically between 1300-1100 cm⁻¹, correspond to the C-O stretching vibrations of the ester and the phenolic ether linkage.
- **C=C Stretches:** Absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring skeletal vibrations. A medium intensity peak around 1645 cm⁻¹ is expected for the C=C stretching of the allyl group.[\[1\]](#)

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **Allyl 4-Hydroxybenzoate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Apply appropriate phasing and baseline correction to the processed spectrum.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A longer acquisition time and a greater number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

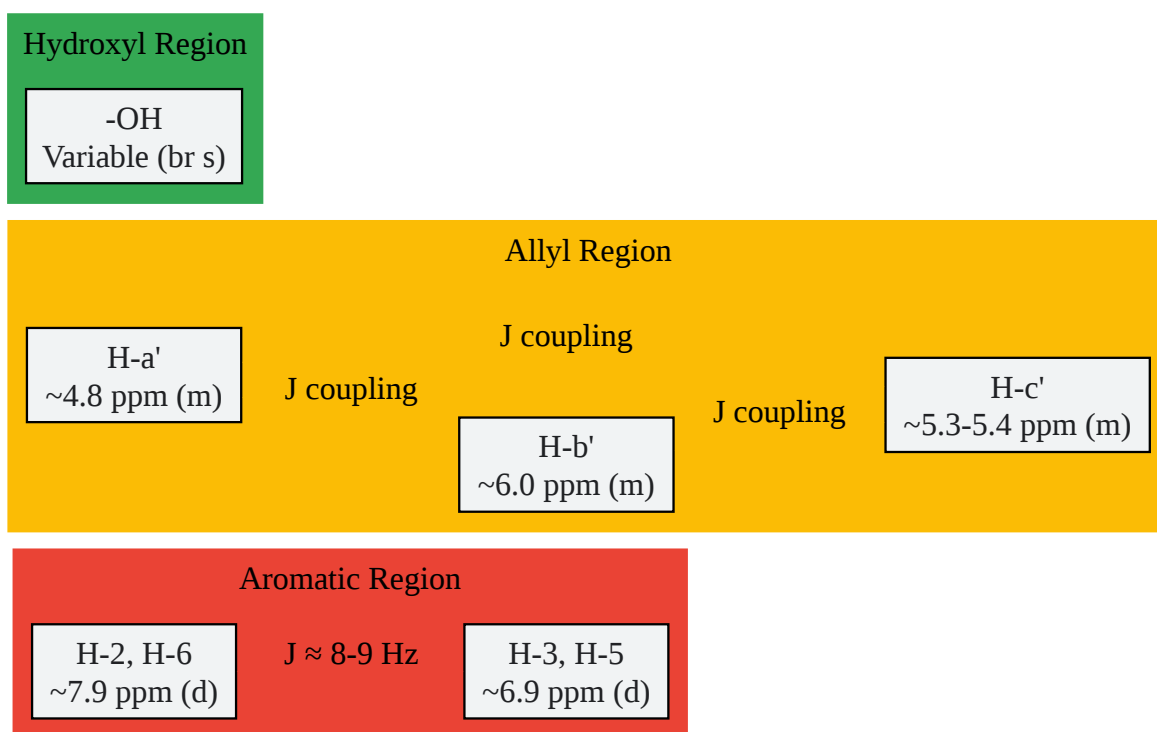
IR Spectroscopy Protocol

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
 - Co-add multiple scans to improve the signal-to-noise ratio.

Visualizations

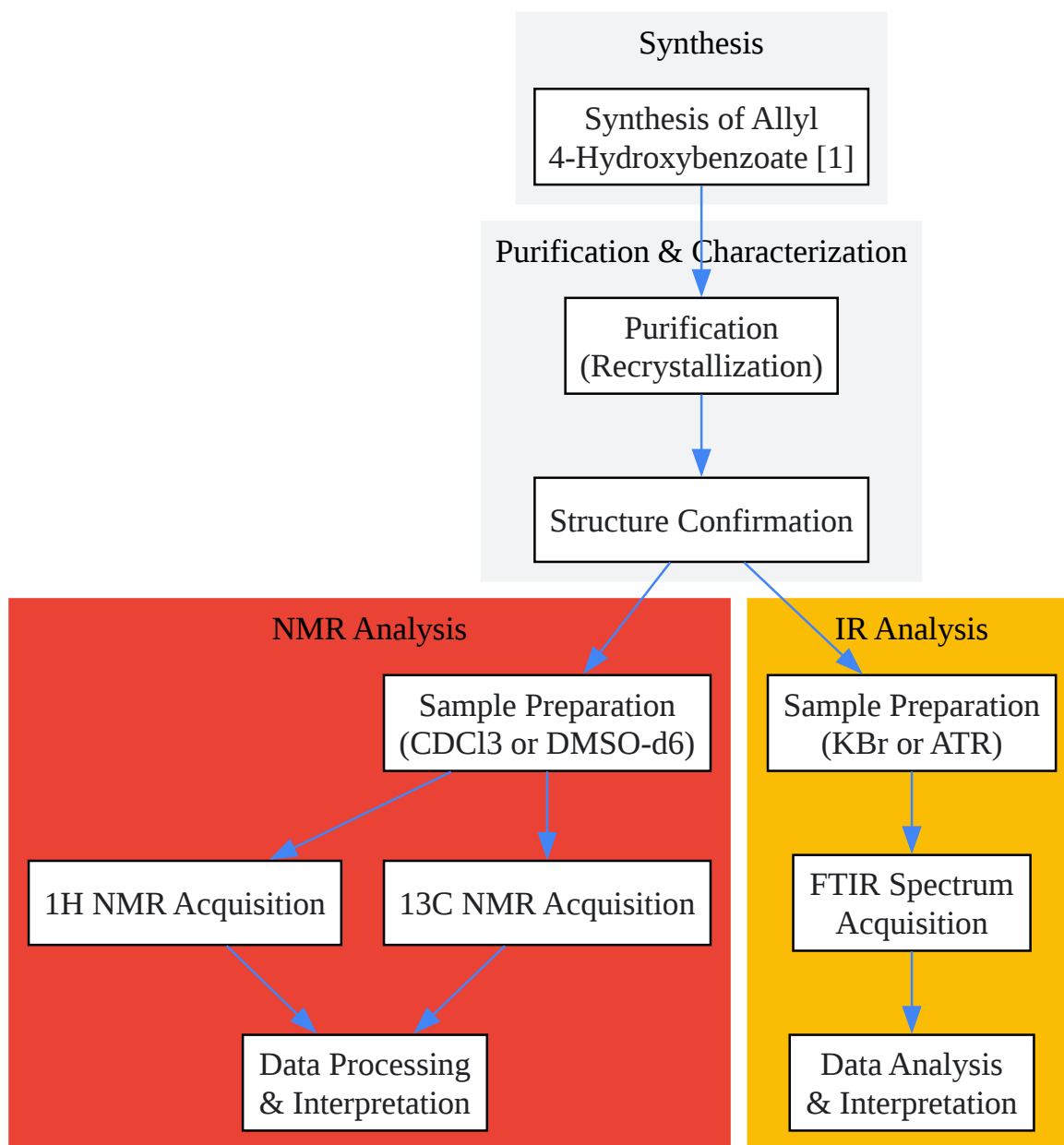
Molecular Structure of Allyl 4-Hydroxybenzoate



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Caption: Key ^1H NMR correlations in **Allyl 4-Hydroxybenzoate**.

Experimental Workflow for Spectral Analysis



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Caption: Workflow for the spectral analysis of **Allyl 4-Hydroxybenzoate**.

Conclusion

The spectral analysis of **Allyl 4-Hydroxybenzoate** by NMR and IR spectroscopy provides a comprehensive understanding of its molecular structure. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework, including the substitution pattern of the aromatic ring and the connectivity of the allyl group. The IR spectrum provides definitive evidence for the key functional groups, namely the phenolic hydroxyl, the ester carbonyl, and the carbon-carbon double bonds. This in-depth technical guide serves as a valuable resource for researchers, enabling confident identification, quality assessment, and informed application of this versatile compound in their scientific endeavors.

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